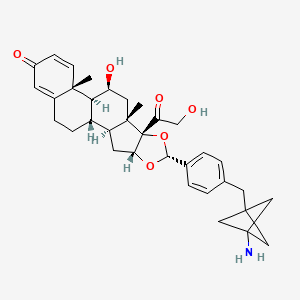

Inx-SM-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H41NO6 |

|---|---|

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C34H41NO6/c1-30-10-9-22(37)11-21(30)7-8-23-24-12-27-34(26(39)15-36,31(24,2)14-25(38)28(23)30)41-29(40-27)20-5-3-19(4-6-20)13-32-16-33(35,17-32)18-32/h3-6,9-11,23-25,27-29,36,38H,7-8,12-18,35H2,1-2H3/t23-,24-,25-,27+,28+,29+,30-,31-,32?,33?,34+/m0/s1 |

InChI Key |

CDJPBPKXKGBUJI-OPLRTLBKSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=C[C@]38C)O |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=CC38C)O |

Origin of Product |

United States |

Foundational & Exploratory

INX-315: A Technical Guide to a Selective CDK2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activation is a key driver in several cancers, particularly those with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[1][2] INX-315 is a novel, potent, and orally bioavailable small molecule inhibitor of CDK2 that has demonstrated significant preclinical and early clinical antitumor activity.[3][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, selectivity profile, and preclinical efficacy. Detailed experimental protocols for key assays and in vivo models are provided to facilitate further research and development in the field of CDK2 inhibition.

Introduction to CDK2 and its Role in Cancer

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle. CDK2, in partnership with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition, a critical checkpoint for cell cycle commitment.

Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner cyclin E1 (CCNE1), leads to uncontrolled cell proliferation, a hallmark of cancer. High levels of CCNE1 are found in a variety of solid tumors, including certain ovarian, gastric, and breast cancers, and are often associated with a poor prognosis. Furthermore, acquired resistance to CDK4/6 inhibitors, a standard of care for hormone receptor-positive (HR+) breast cancer, has been linked to the upregulation of CDK2 activity. This makes selective CDK2 inhibition a compelling therapeutic strategy for these patient populations.

INX-315: A Potent and Selective CDK2 Inhibitor

INX-315 is a novel and potent inhibitor of CDK2 with high selectivity over other CDK family members. Preclinical studies have shown that INX-315 effectively induces cell cycle arrest and a senescence-like state in cancer cells with CCNE1 amplification and in models of CDK4/6 inhibitor-resistant breast cancer.

Mechanism of Action

INX-315 selectively targets and binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of key CDK2 substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest. This sustained cell cycle arrest can induce a state of cellular senescence, effectively halting tumor growth.

Quantitative Data

The potency and selectivity of INX-315 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of INX-315

| Kinase Complex | Biochemical IC50 (nM) | Fold vs. CDK2/E |

| CDK2/cyclin E1 | 0.6 | 1 |

| CDK2/cyclin A | 2.4 | 4 |

| CDK1/cyclin B | 30 | 55 |

| CDK4/cyclin D1 | 133 | 241 |

| CDK6/cyclin D3 | 338 | 615 |

| CDK9/cyclin T | 73 | 132 |

Table 2: Intracellular Potency and Selectivity of INX-315 (NanoBRET Assay)

| Kinase | Intracellular IC50 (nM) | Fold vs. CDK2/E |

| CDK2/cyclin E1 | 2.3 | 1 |

| CDK2/cyclin A | 71.3 | 31 |

| CDK1/cyclin B | 374 | 163 |

| CDK9/cyclin T | 2950 | 1283 |

Table 3: Cellular Activity of INX-315 in Cancer Cell Lines

| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) |

| MKN1 | Gastric | Amplified | Sensitive |

| OVCAR-3 | Ovarian | Amplified | Sensitive |

| MCF-7 (Palbociclib-Resistant) | Breast (HR+) | Not Amplified | 113 (in presence of Palbociclib) |

| Hs68 | Normal Fibroblast | Normal | 1430 |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize INX-315. These are intended as a guide and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assays

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.

-

Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and antibody are bound, a high degree of FRET occurs. INX-315 competes with the tracer for binding to the kinase, resulting in a loss of FRET.

-

Procedure:

-

Prepare serial dilutions of INX-315 in DMSO.

-

In a 384-well plate, add 5 µL of the INX-315 dilutions.

-

Add 5 µL of a mixture containing the kinase and the Eu-labeled anti-tag antibody.

-

Add 5 µL of the kinase tracer.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

This assay measures the inhibition of kinase activity through a coupled-enzyme format.

-

Principle: The assay uses a peptide substrate labeled with two fluorophores (a FRET pair). The kinase phosphorylates the peptide. A site-specific protease is then added, which only cleaves the non-phosphorylated peptides, disrupting the FRET. Inhibition of the kinase by INX-315 results in more non-phosphorylated peptide, which is then cleaved, leading to a change in the FRET signal.

-

Procedure:

-

Prepare serial dilutions of INX-315.

-

In a 384-well plate, add the kinase, the peptide substrate, and ATP to initiate the kinase reaction in the presence of the inhibitor.

-

Incubate at room temperature for 1 hour.

-

Add the development reagent (protease) and incubate for 1 hour.

-

Read the fluorescence on a plate reader with appropriate filters for the FRET pair.

-

Calculate the emission ratio and determine the IC50 from the dose-response curve.

-

Cell-Based Assays

This assay determines the number of viable cells based on the quantification of ATP.

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

-

Treat cells with a dose range of INX-315 for the desired duration (e.g., 6 days).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Normalize the data to vehicle-treated controls and determine the IC50.

-

This assay measures the binding of INX-315 to CDK2 within living cells.

-

Procedure:

-

Transfect HEK293 cells with a vector expressing a NanoLuc®-CDK2 fusion protein.

-

Seed the transfected cells into a 96-well plate.

-

Add the NanoBRET™ tracer reagent and serial dilutions of INX-315.

-

Incubate for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

-

Measure the BRET signal on a luminometer.

-

Calculate the BRET ratio and determine the intracellular IC50.

-

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with INX-315 for a specified time (e.g., 24 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the PI fluorescence.

-

Model the cell cycle distribution using appropriate software.

-

This technique is used to detect the levels of specific proteins, such as phosphorylated Rb (pRb) and Cyclin A2.

-

Procedure:

-

Treat cells with INX-315 and prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811) and total Rb overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Models

-

Establishment:

-

Obtain fresh tumor tissue from consenting patients.

-

Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).

-

Monitor the mice for tumor growth.

-

Once tumors reach a specified size (e.g., 1000-1500 mm³), passage them to a new cohort of mice for expansion.

-

-

Efficacy Studies:

-

Once tumors in the expansion cohort reach a certain volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Administer INX-315 orally at the desired dose and schedule.

-

Measure tumor volume with calipers regularly.

-

Monitor animal body weight and overall health.

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).

-

The MMTV-PyMT model is a well-established model for breast cancer that spontaneously develops mammary tumors.

-

Study Design:

-

Monitor female MMTV-PyMT mice for the development of palpable mammary tumors.

-

Once tumors reach a predetermined size, randomize the mice into treatment groups.

-

Treat with INX-315 as described for the PDX models.

-

Monitor tumor growth and animal health.

-

At the study endpoint, tumors and other tissues (e.g., lungs for metastasis) can be collected for analysis.

-

Clinical Development

INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CCNE1-amplified cancers and HR+/HER2- breast cancer that has progressed on a CDK4/6 inhibitor. Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy is safe and well-tolerated, with encouraging signs of antitumor activity in heavily pretreated patients. The FDA has granted Fast Track designation for INX-315 for the treatment of CCNE1-amplified, platinum-resistant ovarian cancer.

Conclusion

INX-315 is a promising, selective CDK2 inhibitor with a clear mechanism of action and strong preclinical data supporting its development in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors. Early clinical data have been encouraging, demonstrating a favorable safety profile and preliminary signs of efficacy. The detailed methodologies provided in this guide are intended to support the ongoing research and clinical evaluation of INX-315 and other selective CDK2 inhibitors, with the ultimate goal of providing a new therapeutic option for patients with difficult-to-treat cancers.

References

The Role of INX-315 in Cell Cycle Arrest and Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INX-315 is a novel, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) that has demonstrated significant potential in cancer therapy. Preclinical studies have shown that INX-315 induces cell cycle arrest and a senescence-like phenotype in solid tumors, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This technical guide provides an in-depth overview of the mechanism of action of INX-315, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.

Introduction to INX-315

INX-315 is a potent and selective inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle. Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a common driver of uncontrolled cell proliferation in various cancers. INX-315 has been developed to target this dependency, offering a promising therapeutic strategy for cancers that are reliant on CDK2 activity for their growth and survival. The inhibitor has also shown efficacy in overcoming resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer. The FDA has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, highlighting its potential to address unmet medical needs.

Quantitative Data: Potency and Selectivity of INX-315

The efficacy of INX-315 is underscored by its high potency against CDK2 and its selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Table 1: Biochemical Potency of INX-315

| Target | Biochemical IC50 (nM) |

| CDK2/Cyclin E | 0.6 |

| CDK2/Cyclin A | 2.4 |

| CDK1/Cyclin B | 30 |

| CDK4/Cyclin D1 | 133 |

| CDK6/Cyclin D3 | 338 |

| CDK9/Cyclin T | 73 |

Table 2: Intracellular Target Engagement and Selectivity of INX-315

| Target | Intracellular NanoBRET IC50 (nM) | Fold Selectivity vs. CDK2/E |

| CDK2/Cyclin E | 2.3 | 1 |

| CDK2/Cyclin A | 71.3 | 31 |

| CDK1/Cyclin B | 374 | 163 |

| CDK9/Cyclin T | 2950 | 1282 |

Table 3: Cellular Proliferation Inhibition by INX-315

| Cell Line Type | Condition | IC50 (nM) |

| CCNE1-amplified Ovarian Cancer | - | 10 - 64 |

| Ovarian Cancer without CCNE1 amplification | - | 159 - 3560 |

| Normal Human Fibroblasts (Hs68) | - | >10,000 |

| Palbociclib-resistant MCF7 | + 1 µM Palbociclib | 113 |

Mechanism of Action: Induction of Cell Cycle Arrest and Senescence

INX-315 exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK2. This inhibition sets off a cascade of events that ultimately leads to G1 cell cycle arrest and the induction of a senescent state.

Signaling Pathway of INX-315-induced Cell Cycle Arrest

The primary mechanism of INX-315 involves the inhibition of Retinoblastoma (Rb) protein phosphorylation. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition.

INX-315: A Technical Guide to its Mechanism of Action and Effect on Retinoblastoma Protein Hypophosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) that has demonstrated significant preclinical activity in various cancer models, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of INX-315, with a specific focus on its role in promoting the hypophosphorylation of the retinoblastoma tumor suppressor protein (Rb). This document will detail the core signaling pathways, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols for the methodologies used to evaluate the effects of INX-315.

Introduction: The Role of the Cyclin E-CDK2-Rb Axis in Cancer

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] The transition from the G1 phase to the S phase is a critical checkpoint controlled by the retinoblastoma protein (Rb).[4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes necessary for DNA replication and S-phase entry.

The phosphorylation and subsequent inactivation of Rb are primarily mediated by cyclin-dependent kinases (CDKs). Specifically, the Cyclin D-CDK4/6 complex initiates the phosphorylation of Rb, which is then completed by the Cyclin E-CDK2 complex, leading to the release of E2F and cell cycle progression. In several types of cancer, the overexpression of Cyclin E1, the binding partner of CDK2, leads to aberrant CDK2 activity, constitutive hyperphosphorylation of Rb, and uncontrolled cell proliferation. This makes CDK2 a compelling therapeutic target. INX-315 is a selective inhibitor designed to target this pathway.

Mechanism of Action of INX-315

INX-315 is an orally active, small molecule inhibitor that demonstrates high potency and selectivity for CDK2. By inhibiting the kinase activity of the Cyclin E/CDK2 complex, INX-315 prevents the hyperphosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and a subsequent arrest of the cell cycle in the G1 phase. This targeted inhibition of CDK2 has been shown to induce a senescence-like state in cancer cells and control tumor growth in preclinical models.

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of INX-315.

Table 1: In Vitro Kinase Inhibitory Activity of INX-315

| Target | IC50 (nM) | Assay Type | Reference |

| CDK2/cyclin E1 | 0.6 | Biochemical | |

| CDK2/cyclin A2 | 2.5 | Biochemical | |

| CDK2/cyclin E1 | 2.3 | Intracellular NanoBRET |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of INX-315 in CCNE1-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | Cellular IC50 (nM) | Effect on Rb Phosphorylation | G1 Arrest Concentration | Reference |

| OVCAR3 | Ovarian | 26 (mean) | Reduced at 30-300 nM | 30-100 nM | |

| MKN1 | Gastric | Not Specified | Reduced at 30-300 nM | 100 nM |

Cellular IC50 values were determined after 6 days of treatment. Rb phosphorylation and cell cycle arrest were assessed after 24 hours of treatment.

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |

| CDX | Ovarian (OVCAR3) | 100 mg/kg (BID) or 200 mg/kg (QD), i.p. | Significant tumor growth inhibition (89% TGI with QD) | |

| PDX | Gastric (GA0103) | 100 mg/kg (BID), i.p. | Tumor stasis | |

| CDX | Gastric | 100 mg/kg (BID), p.o. for 56 days | Tumor regression |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once daily; i.p.: intraperitoneal; p.o.: oral administration; TGI: Tumor Growth Inhibition.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of INX-315 on retinoblastoma protein hypophosphorylation.

Western Blot Analysis of Phosphorylated Rb (pRb)

This protocol is for the semi-quantitative detection of changes in Rb phosphorylation status in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Rb (e.g., Ser807/811)

-

Mouse anti-total Rb

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of INX-315 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with the primary antibody against phospho-Rb (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the primary antibody for total Rb and a loading control to normalize the pRb signal.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following INX-315 treatment using EdU incorporation and DNA staining.

Materials:

-

Click-iT™ EdU Flow Cytometry Assay Kit

-

Propidium Iodide (PI) or DAPI

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment and EdU Labeling:

-

Treat cells with INX-315 for the desired time (e.g., 24 hours).

-

Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

-

Cell Fixation and Permeabilization:

-

Harvest and wash the cells.

-

Fix the cells using a fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a saponin-based permeabilization and wash reagent.

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail containing the fluorescent azide as per the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

DNA Staining:

-

Wash the cells and resuspend in a solution containing a DNA stain like PI or DAPI.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate lasers and filters for the chosen fluorophores.

-

Gate on single cells and analyze the DNA content (PI/DAPI) and EdU fluorescence to determine the percentage of cells in G1, S, and G2/M phases.

-

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of INX-315 in mouse xenograft models.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG)

-

Cancer cell lines (e.g., OVCAR3, MKN1) or patient-derived tumor fragments

-

Matrigel (optional)

-

INX-315 formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

For PDX models, surgically implant small tumor fragments subcutaneously.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer INX-315 or vehicle control according to the specified dosing regimen (e.g., 100 mg/kg, BID, p.o.).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.

-

Excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).

-

Conclusion

INX-315 is a highly selective and potent CDK2 inhibitor that effectively induces hypophosphorylation of the retinoblastoma protein. This mechanism restores the tumor-suppressive function of Rb, leading to G1 cell cycle arrest and the inhibition of tumor growth. The preclinical data strongly support the clinical development of INX-315 as a targeted therapy for cancers with aberrant CDK2 activity, such as those with CCNE1 amplification or resistance to CDK4/6 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of INX-315 and other CDK2 inhibitors in cancer research and drug development. A first-in-human Phase I/II clinical trial of INX-315 is currently enrolling patients with advanced or metastatic cancers (NCT05735080).

References

INX-315: A Deep Dive into its Impact on the G1 to S Phase Transition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential as an antineoplastic agent.[1][2] CDK2, a serine/threonine kinase, plays a pivotal role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[3] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene (encoding cyclin E1), is a hallmark of several cancers, including certain types of ovarian, breast, and gastric cancers.[4][5] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard therapy for hormone receptor-positive (HR+)/HER2- breast cancer. This guide provides an in-depth technical overview of the preclinical data on INX-315, focusing on its mechanism of action in arresting the G1 to S phase transition.

Core Mechanism of Action: Inhibition of the CDK2/Cyclin E Pathway

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis. The phosphorylation of Rb by cyclin-dependent kinases releases E2F, thereby initiating the G1 to S transition.

INX-315 selectively inhibits CDK2, a key kinase responsible for Rb phosphorylation. By binding to and inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb. This leads to the continued sequestration of E2F transcription factors, resulting in a robust G1 cell cycle arrest and a subsequent block in cellular proliferation. Preclinical studies have demonstrated that this G1 arrest can lead to a state of therapy-induced senescence in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of INX-315.

Table 1: Biochemical and Cellular Potency of INX-315

| Target | Assay Type | IC50 (nM) | Reference(s) |

| CDK2/Cyclin E1 | Biochemical | 0.6 | |

| Normal Cells (Hs68) | Cell Proliferation | 1430 |

Table 2: Anti-proliferative Activity of INX-315 in CCNE1-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| OVCAR3 | Ovarian | < 100 | |

| MKN1 | Gastric | < 100 |

Table 3: Effect of INX-315 on Cell Cycle Distribution in CCNE1-Amplified Cancer Cell Lines

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | Reference(s) |

| OVCAR-3 | Control (DMSO) | 45% | 40% | |

| OVCAR-3 | INX-315 (100 nM, 24h) | 70% | 10% | |

| MKN1 | Control (DMSO) | 55% | 30% | |

| MKN1 | INX-315 (100 nM, 24h) | 75% | 5% |

Table 4: INX-315 Activity in CDK4/6 Inhibitor-Resistant Breast Cancer Models

| Cell Line Model | Treatment | Palbociclib IC50 | Reference(s) |

| MCF7 Palbociclib-Resistant | Palbociclib alone | > 10 µM | |

| MCF7 Palbociclib-Resistant | Palbociclib + INX-315 (1 µM) | 113 nM | |

| T47D Abemaciclib/Fulvestrant-Resistant | INX-315 | Low nanomolar | |

| MCF7 Abemaciclib/Fulvestrant-Resistant | INX-315 | Low nanomolar |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in the preclinical evaluation of INX-315 are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Multichannel pipette or automated pipetting station

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multiwell plates at the desired density and incubate under standard conditions.

-

Add INX-315 or vehicle control to the wells and incubate for the desired duration (e.g., 6 days).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Cell Cycle Analysis by EdU Staining and Flow Cytometry

This method assesses the proportion of cells in different phases of the cell cycle.

Materials:

-

Click-iT™ EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific)

-

DNA stain (e.g., FxCycle™ Violet Stain)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with INX-315 or vehicle for the specified time (e.g., 24 hours).

-

Add 10 µM EdU to the cell culture medium and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.

-

Harvest the cells and wash once with 1% BSA in PBS.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform the Click-iT® reaction by incubating the cells with the fluorescent azide reaction cocktail for 30 minutes at room temperature, protected from light.

-

Wash the cells to remove the reaction cocktail.

-

Resuspend the cells in a DNA staining solution (e.g., FxCycle™ Violet) containing RNase.

-

Analyze the samples on a flow cytometer. The EdU signal will identify cells in S phase, while the DNA stain will differentiate cells in G1 and G2/M phases based on DNA content.

Western Blotting for Phosphorylated Rb (p-Rb)

This technique is used to detect the phosphorylation status of the retinoblastoma protein.

Materials:

-

Primary antibodies: anti-phospho-Rb (specific serine/threonine sites) and anti-total Rb

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with INX-315 or vehicle for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated Rb overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb or a loading control protein like β-actin.

Conclusion

INX-315 demonstrates potent and selective inhibition of CDK2, leading to a robust G1 cell cycle arrest. This is achieved through the prevention of Rb phosphorylation and the subsequent continued repression of E2F-mediated transcription of genes essential for S phase entry. The preclinical data strongly support the clinical development of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and for overcoming resistance to CDK4/6 inhibitors. Ongoing clinical trials will further elucidate the safety and efficacy of INX-315 in these patient populations.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of INX-315: A Novel Selective CDK2 Inhibitor

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical data supporting the development of INX-315, a novel, potent, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2). The data presented herein demonstrates the potential of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly the G1 to S phase transition.[1] Dysregulation of CDK2 activity, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is a known driver of oncogenesis in various solid tumors, including ovarian, gastric, and breast cancers.[1] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[1] INX-315 is a highly selective inhibitor of CDK2 designed to address these therapeutic challenges.

Mechanism of Action

INX-315 selectively targets and binds to CDK2, inhibiting its kinase activity.[2] This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb).[3] Hypophosphorylation of Rb leads to the suppression of E2F target genes, which are essential for cell cycle progression. The ultimate outcomes of CDK2 inhibition by INX-315 are cell cycle arrest in the G1 phase, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.

In Vitro Efficacy

Potency and Selectivity

INX-315 demonstrates potent inhibition of CDK2/cyclin E1 with high selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects.

| Kinase | Biochemical IC50 (nM) | Fold vs. CDK2/E | NanoBRET IC50 (nM) | Fold vs. CDK2/E |

| CDK2/E | 0.6 | 1 | 2.3 | 1 |

| CDK2/A | 2.4 | 4 | 71.3 | 31 |

| CDK1/B | 30 | 55 | 374 | 163 |

| CDK4/D1 | 133 | 241 | ND | ND |

| CDK6/D3 | 338 | 615 | ND | ND |

| CDK9/T | 73 | 132 | 2950 | 1283 |

| ND: Not Determined |

Cell Line Proliferation Assays

INX-315 effectively inhibits the proliferation of cancer cell lines with CCNE1 amplification or overexpression, while showing minimal effect on normal cells.

| Cell Line (Cancer Type) | CCNE1 Status | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |

| MKN1 (Gastric) | Amplified | Sensitive | Insensitive |

| Ovarian Cancer Panel | Amplified | Sensitive | Insensitive |

| Normal Cells | N/A | 1430 | 26 |

Data from a 6-day, 10-point dose response CTG assay.

Overcoming CDK4/6 Inhibitor Resistance

INX-315 has demonstrated the ability to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.

| Cell Line | Treatment | Palbociclib IC50 |

| MCF7 (Palbociclib Resistant) | Palbociclib alone | > 10 µM |

| MCF7 (Palbociclib Resistant) | Palbociclib + INX-315 (fixed conc.) | 113 nM |

MCF7 cells resistant to palbociclib were treated with a dose curve of palbociclib with or without a fixed concentration of INX-315.

In Vivo Efficacy

Xenograft Models

INX-315 has shown robust anti-tumor activity as a single agent in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of CCNE1-amplified cancers.

| Model | Cancer Type | Treatment Duration | Outcome |

| OVCAR3 CDX | Ovarian | 42 days | Tumor stasis (100 mg/kg BID) or 89% TGI (200 mg/kg QD) |

| OV5398 PDX | Ovarian | 56 days | Tumor regression in both treatment groups |

| GA0103 PDX | Gastric | 56 days | Tumor stasis (100 mg/kg BID) |

| GA0114 PDX | Gastric | 35 days | 95% TGI (100 mg/kg BID) |

| TGI: Tumor Growth Inhibition |

Importantly, no body weight loss was observed in these models at any point during treatment, indicating good tolerability.

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of INX-315 against a panel of cyclin-dependent kinases was determined using a radiometric kinase assay. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assays

Cancer cell lines were seeded in 96-well plates and treated with a 10-point dose response of INX-315 or a control compound for 6 days. Cell viability was assessed using the CellTiter-Glo (CTG) luminescent cell viability assay. IC50 values were determined from the resulting dose-response curves.

Xenograft Studies

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally at the indicated doses and schedules. Tumor volumes and body weights were measured regularly throughout the study.

References

An In-depth Technical Guide on the Selectivity Profile of INX-315

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INX-315 is an orally active, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/Cyclin E complex is a critical driver of the G1 to S phase transition[4]. Aberrant CDK2 activity, often through amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is implicated in numerous solid tumors and is a known mechanism of resistance to CDK4/6 inhibitors[5]. Early generations of CDK inhibitors often failed due to poor selectivity, leading to unfavorable toxicity profiles. INX-315 represents a significant advancement with a distinct selectivity profile, demonstrating robust anti-tumor activity in preclinical models of CCNE1-amplified cancers and overcoming resistance to CDK4/6 inhibition in breast cancer models. This guide provides a detailed overview of the selectivity profile of INX-315, the experimental methodologies used for its characterization, and its mechanistic implications.

Quantitative Selectivity Profile

The inhibitory activity of INX-315 has been rigorously characterized using both biochemical and intracellular assays. The data consistently demonstrate high potency against CDK2 and significant selectivity over other key cell cycle-regulating CDKs.

Biochemical Selectivity

Biochemical assays measure the direct inhibitory effect of a compound on purified enzyme complexes. The half-maximal inhibitory concentration (IC₅₀) of INX-315 was determined against a panel of canonical CDK/cyclin pairs. The results highlight a picomolar affinity for CDK2/Cyclin E1 and a clear selectivity margin over other CDKs.

Table 1: Biochemical IC₅₀ of INX-315 Against a Panel of CDKs

| Kinase Complex | Biochemical IC₅₀ (nM) | Selectivity (Fold vs. CDK2/E) |

|---|---|---|

| CDK2/Cyclin E1 | 0.6 | 1 |

| CDK2/Cyclin A2 | 2.5 | 4.2 |

| CDK1/Cyclin B | 33 | 55 |

| CDK9/Cyclin T1 | 73 | 122 |

| CDK4/Cyclin D1 | 133 | 222 |

| CDK6/Cyclin D3 | 338 | 615 |

Data sourced from Incyclix Bio presentation.

Intracellular Selectivity

To assess target engagement within a cellular environment, which accounts for factors like cell permeability and competition with intracellular ATP, the NanoBRET™ Target Engagement Assay was utilized. This assay measures the displacement of a tracer from the target kinase by the inhibitor in live cells. The intracellular data confirm that INX-315 maintains its high potency and selectivity for CDK2 within a physiological context.

Table 2: Intracellular IC₅₀ of INX-315 (NanoBRET™ Assay)

| Kinase Complex | Intracellular IC₅₀ (nM) | Selectivity (Fold vs. CDK2/E) |

|---|---|---|

| CDK2/Cyclin E1 | 2.3 | 1 |

| CDK2/Cyclin A | 71.3 | 31 |

| CDK1/Cyclin B1 | 374 | 163 |

| CDK9/Cyclin T1 | 2950 | 1283 |

Data sourced from Dietrich et al., 2024 and Incyclix Bio presentation.

Broader Kinome Screening

A broader kinome screen revealed that at a concentration of 100 nM, only 1.2% of kinases tested exhibited greater than 90% inhibition. Follow-up studies identified potential off-target activity against CSF1R (IC₅₀ of 2.29 nM), CDK3, and CDK5, though the primary activity remains strongly directed at CDK2.

Mechanism of Action & Signaling Pathway

INX-315 exerts its anti-proliferative effects by selectively inhibiting CDK2, which leads to cell cycle arrest at the G1/S checkpoint. In a healthy cell cycle, the CDK4/6-Cyclin D complex initiates the phosphorylation of the Retinoblastoma protein (pRb). This allows the CDK2-Cyclin E complex to hyperphosphorylate pRb, leading to the release of the E2F transcription factor. E2F then drives the expression of genes necessary for S-phase entry and DNA replication. By potently inhibiting CDK2, INX-315 prevents pRb hyperphosphorylation, keeping E2F sequestered and thereby halting cell cycle progression. This targeted inhibition ultimately induces a state of cellular senescence and controls tumor growth.

Caption: INX-315 blocks the G1/S transition by selectively inhibiting CDK2.

Experimental Protocols

The characterization of INX-315 relied on a suite of biochemical and cell-based assays to establish its potency, selectivity, and functional effects.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ of INX-315 against purified CDK/cyclin complexes.

-

Methodology: Assays were performed in a 12-point dose-response format at the Kₘ concentration of ATP. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.

-

Reagent Preparation: Serially dilute INX-315 in DMSO to create a concentration gradient. Prepare a solution containing the specific CDK/cyclin complex and a fluorescently labeled peptide substrate in kinase buffer.

-

Kinase Reaction: Add the INX-315 dilutions to assay plates. Initiate the kinase reaction by adding the enzyme/substrate mixture and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Terminate the reaction by adding an EDTA solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Data Analysis: Read the plate on a TR-FRET-capable plate reader, calculating the emission ratio. Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Intracellular Target Engagement (NanoBRET™ Assay)

-

Objective: To measure the affinity and residence time of INX-315 for CDK2 in live cells.

-

Methodology: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein engagement.

-

Cell Preparation: Use a cell line (e.g., HEK293) transiently expressing the target CDK fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

-

Compound Treatment: Plate the cells and treat with a range of INX-315 concentrations.

-

Assay: Add the cell-permeable tracer to the cells. The tracer competes with the inhibitor for binding to the CDK-NanoLuc fusion protein. Add the NanoBGlo® substrate to initiate the luminescent signal.

-

Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values. A decrease in the BRET signal indicates displacement of the tracer by INX-315. Plot the BRET ratio against the inhibitor concentration to calculate the intracellular IC₅₀.

-

Cell Viability and Proliferation Assay (CellTiter-Glo®)

-

Objective: To assess the effect of INX-315 on the proliferation of cancer cell lines.

-

Methodology: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.

-

Cell Culture: Seed cancer cell lines (e.g., CCNE1-amplified ovarian cancer lines) in 96-well plates and allow them to adhere.

-

Treatment: Treat cells with a 10-point dose curve of INX-315 for a period that allows for multiple cell doublings (e.g., 6 days).

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the cellular IC₅₀ for proliferation inhibition.

-

Caption: Experimental workflow for characterizing INX-315 selectivity.

Conclusion and Future Directions

The comprehensive data profile of INX-315 establishes it as a potent and highly selective CDK2 inhibitor. Its ability to maintain potency and selectivity in a cellular context translates to robust, on-target functional activity, namely the induction of G1 cell cycle arrest and senescence in CDK2-dependent cancer models. The high degree of selectivity over other CDKs, particularly CDK1, CDK4, and CDK6, is a critical attribute that may lead to an improved therapeutic window and a more favorable safety profile compared to less selective CDK inhibitors. These preclinical findings strongly support the ongoing clinical development of INX-315 as a monotherapy for CCNE1-amplified tumors and in combination therapies to overcome resistance to established treatments like CDK4/6 inhibitors. The FDA has granted Fast Track designation for INX-315 for treating patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, underscoring its potential to address a significant unmet medical need.

References

The Critical Role of CCNE1 Amplification in the Efficacy of INX-315: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular rationale and compelling preclinical and clinical evidence supporting the development of INX-315, a potent and selective CDK2 inhibitor, for the treatment of cancers characterized by CCNE1 amplification. The amplification of the CCNE1 gene, which encodes the cell cycle regulator Cyclin E1, is a key oncogenic driver in a variety of solid tumors, including a significant subset of high-grade serous ovarian and breast cancers. This genetic alteration is frequently associated with aggressive disease, poor prognosis, and resistance to standard-of-care therapies, including platinum-based chemotherapy and CDK4/6 inhibitors.[1][2][3] INX-315 is being developed to address this critical unmet medical need.

The CCNE1-CDK2 Axis: A Prime Target in Oncology

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 to the S phase is a critical checkpoint, and it is here that the Cyclin E1-CDK2 complex plays a pivotal role.[3] Cyclin E1 binds to and activates Cyclin-Dependent Kinase 2 (CDK2), leading to the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.

In cancers with CCNE1 amplification, the overexpression of Cyclin E1 leads to hyperactivation of the CDK2 kinase. This aberrant activity results in uncontrolled cell cycle progression and relentless proliferation.[4] Furthermore, this hyperactivation can render cancer cells resistant to CDK4/6 inhibitors, which primarily target the Cyclin D-CDK4/6 axis, another key regulator of the G1-S transition. By selectively inhibiting CDK2, INX-315 directly targets the dysregulated pathway in CCNE1-amplified tumors, offering a rational and targeted therapeutic strategy.

Preclinical Evidence: INX-315 Demonstrates Potent and Selective Activity

A comprehensive body of preclinical research underscores the potential of INX-315 in CCNE1-amplified cancers. These studies, utilizing a range of in vitro and in vivo models, have consistently demonstrated the potent and selective anti-tumor activity of INX-315.

In Vitro Efficacy in CCNE1-Amplified Cancer Cell Lines

In a panel of cancer cell lines, INX-315 has shown marked selectivity for those with CCNE1 amplification. As summarized in the table below, cell lines with CCNE1 amplification exhibit significantly lower IC50 values for INX-315 compared to cell lines without this amplification. This demonstrates a clear dependency of these cancer cells on the CDK2 pathway for their survival and proliferation.

| Cell Line | Cancer Type | CCNE1 Amplification | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |

| OVCAR3 | Ovarian | Yes | 10-64 | >10,000 |

| MKN1 | Gastric | Yes | ~30 | >10,000 |

| Various | Ovarian | No | >1,000 | Varies |

Table 1: In Vitro Proliferation Inhibition by INX-315 in CCNE1-Amplified and Non-Amplified Cancer Cell Lines. Data compiled from preclinical studies.

Pharmacodynamic studies in these cell lines have confirmed that INX-315 treatment leads to a dose-dependent reduction in the phosphorylation of Rb and its downstream target, cyclin A2. This inhibition of the CDK2 pathway results in a G1 cell cycle arrest, thereby halting the proliferation of cancer cells.

In Vivo Anti-Tumor Activity in Patient-Derived Xenograft (PDX) Models

The anti-tumor efficacy of INX-315 has been further validated in in vivo studies using patient-derived xenograft (PDX) models of CCNE1-amplified ovarian and gastric cancers. In these models, oral administration of INX-315 resulted in significant tumor growth inhibition and, in some cases, tumor regression.

| PDX Model | Cancer Type | CCNE1 Amplification | INX-315 Treatment | Outcome |

| OV5398 | Ovarian | Yes | Oral, daily | Tumor stasis/regression |

| GA0103 | Gastric | Yes | Oral, daily | Tumor stasis/regression |

| GA0114 | Gastric | Yes | Oral, daily | Tumor stasis/regression |

Table 2: In Vivo Efficacy of INX-315 in CCNE1-Amplified Patient-Derived Xenograft Models. Data compiled from preclinical studies.

These in vivo studies also demonstrated that INX-315 was well-tolerated, with no significant body weight loss observed in the treated animals.

Clinical Development: The INX-315-01 Trial

Based on the robust preclinical data, INX-315 is currently being evaluated in a Phase 1/2 clinical trial, INX-315-01 (NCT05735080), in patients with advanced solid tumors, including those with CCNE1 amplification. This open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315.

INX-315-01 Study Design

The INX-315-01 trial is a multi-part study that includes dose escalation and expansion cohorts.

-

Part A (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of INX-315 monotherapy in patients with recurrent advanced/metastatic cancers, including those with CCNE1 amplification.

-

Part B (Dose Expansion): To further evaluate the safety and efficacy of INX-315 at the RP2D in a cohort of patients with CCNE1-amplified, platinum-resistant ovarian cancer.

-

Part C (Combination Therapy): To evaluate INX-315 in combination with other agents in specific patient populations.

Key Eligibility Criteria

The trial enrolls patients with advanced or metastatic solid tumors who have progressed on standard-of-care therapy. A key inclusion criterion for specific cohorts is the presence of CCNE1 gene amplification, which is determined by validated molecular assays.

Inclusion Criteria (Abbreviated):

-

Histologically confirmed advanced/metastatic solid tumor.

-

Documented CCNE1 gene amplification for enrollment in specific cohorts.

-

ECOG performance status of 0 or 1.

-

Adequate organ function.

Exclusion Criteria (Abbreviated):

-

Prior treatment with a CDK2 inhibitor.

-

Active brain metastases.

-

Significant cardiovascular disease.

Preliminary Clinical Activity

Interim data from the dose-escalation portion of the INX-315-01 trial have been encouraging. In heavily pretreated patients with CCNE1-amplified high-grade serous ovarian cancer, INX-315 monotherapy has demonstrated anti-tumor activity, with partial responses and stable disease observed. The treatment has been generally well-tolerated.

| Patient Population | N | Partial Response (PR) | Stable Disease (SD) |

| CCNE1-amplified HGSOC/Fallopian Tube Cancer | 10 | 20% | 80% |

Table 3: Preliminary Efficacy of INX-315 in Patients with CCNE1-Amplified High-Grade Serous Ovarian/Fallopian Tube Cancer from the INX-315-01 Trial. Data as of December 2024.

These early clinical results provide a strong validation of the therapeutic hypothesis and support the continued development of INX-315 for this patient population with a high unmet medical need.

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control for a period of 6 days.

-

Viability Assessment: After the incubation period, CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.

Western Blotting for Pharmacodynamic Markers

-

Cell Lysis: Cells treated with INX-315 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total Rb, phosphorylated Rb (Ser807/811), and cyclin A2, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Patient-Derived Xenograft (PDX) Studies

-

Tumor Implantation: Tumor fragments from consenting patients with CCNE1-amplified cancers are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.

-

Drug Administration: INX-315 is administered orally at various dose levels and schedules. The control group receives a vehicle.

-

Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated at the end of the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors are collected for pharmacodynamic analysis by western blotting or immunohistochemistry to assess target engagement.

Detection of CCNE1 Amplification

CCNE1 amplification in patient tumor samples is typically identified using next-generation sequencing (NGS) based assays or fluorescence in situ hybridization (FISH). These assays are performed in CLIA-certified laboratories to ensure the accuracy and reliability of the results for patient selection in clinical trials.

Visualizing the Core Concepts

Caption: Signaling pathway in normal vs. CCNE1 amplified cancer and the mechanism of INX-315.

Caption: Experimental workflow from preclinical evaluation to clinical development of INX-315.

Caption: Logical relationship between CCNE1 amplification and INX-315 efficacy.

Conclusion

The amplification of CCNE1 represents a clear, actionable biomarker for a targeted therapeutic approach. The selective CDK2 inhibitor, INX-315, has demonstrated compelling preclinical activity in CCNE1-amplified cancer models, and early clinical data from the INX-315-01 trial are promising. By directly targeting the dysregulated CCNE1-CDK2 axis, INX-315 holds the potential to become a valuable new treatment option for patients with these difficult-to-treat malignancies. Further clinical investigation is ongoing to fully elucidate the safety and efficacy of INX-315 in this patient population.

References

- 1. INX-315-01 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

INX-315: A Novel CDK2 Inhibitor Targeting CDK4/6 Inhibitor-Resistant Breast Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. INX-315, a potent and selective oral inhibitor of CDK2, has demonstrated promising preclinical and clinical activity in overcoming this resistance. This document provides a comprehensive technical overview of INX-315, including its mechanism of action, preclinical data in resistant models, and early clinical findings. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

CDK4/6 inhibitors, in combination with endocrine therapy, have become a cornerstone of treatment for HR+/HER2- advanced or metastatic breast cancer, significantly improving progression-free survival.[1][2] These agents function by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to S phase.[1][2] However, a substantial number of patients either present with intrinsic resistance or develop acquired resistance over time, limiting the long-term efficacy of these therapies.[3]

Mechanisms of resistance to CDK4/6 inhibitors are multifaceted and often involve the reactivation of the cell cycle machinery through alternative pathways. A key mechanism is the aberrant activation of CDK2, which can compensate for the inhibition of CDK4/6 and drive cell proliferation. This has positioned CDK2 as a compelling therapeutic target to overcome resistance.

INX-315 is a novel, orally bioavailable small molecule inhibitor of CDK2. Preclinical studies have shown that INX-315 can restore sensitivity to CDK4/6 inhibitors in resistant breast cancer models. This whitepaper will delve into the technical details of INX-315's activity, providing a valuable resource for the scientific community.

Mechanism of Action: Restoring Cell Cycle Control

INX-315 selectively targets and inhibits the activity of CDK2, a key regulator of the G1/S phase transition. In the context of CDK4/6 inhibitor resistance, where cancer cells may upregulate cyclin E1 (CCNE1) to activate CDK2, INX-315's mechanism is particularly relevant. By inhibiting CDK2, INX-315 prevents the phosphorylation of Rb and other substrates necessary for DNA replication, leading to cell cycle arrest and, in some cases, therapy-induced senescence.

The proposed mechanism of how INX-315 overcomes CDK4/6 inhibitor resistance is illustrated in the following signaling pathway diagram:

Preclinical Data

A robust body of preclinical evidence supports the development of INX-315 for CDK4/6 inhibitor-resistant breast cancer. Studies have utilized a variety of in vitro and in vivo models to characterize its efficacy.

In Vitro Studies

INX-315 has demonstrated potent anti-proliferative activity in CDK4/6 inhibitor-resistant breast cancer cell lines. The IC50 (half-maximal inhibitory concentration) values in various resistant cell lines are summarized below.

| Cell Line | Resistance Mechanism | INX-315 IC50 (nM) | Reference |

| MCF7-Palbo-R | Palbociclib Resistant | Low nanomolar | |

| T47D-Abema-R | Abemaciclib Resistant | Low nanomolar | |

| MCF7-Abema/Fulv-R | Abemaciclib & Fulvestrant Resistant | Low nanomolar |

Table 1: In Vitro Potency of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines

Treatment with INX-315 induces a robust G1 cell cycle arrest in CDK4/6 inhibitor-resistant cells. This effect is consistent with its mechanism of action as a CDK2 inhibitor.

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| MCF7-Palbo-R | INX-315 | G1 Arrest | |

| T47D-Abema-R | INX-315 | G1 Arrest |

Table 2: Effect of INX-315 on Cell Cycle Progression in Resistant Cell Lines

INX-315 treatment leads to a reduction in the phosphorylation of the retinoblastoma protein (pRb) in CDK4/6 inhibitor-resistant cell lines, confirming target engagement and downstream pathway modulation.

| Cell Line | Treatment | pRb Levels | Reference |

| MCF7-Palbo-R | INX-315 | Decreased | |

| T47D-Abema-R | INX-315 | Decreased |

Table 3: Effect of INX-315 on Rb Phosphorylation

In Vivo Studies: Patient-Derived Xenograft (PDX) Models

The efficacy of INX-315 has been evaluated in patient-derived xenograft (PDX) models of CDK4/6 inhibitor-resistant breast cancer. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant assessment of therapeutic response.

| PDX Model | Treatment | Outcome | Reference |

| CDK4/6i-Resistant Breast Cancer | INX-315 | Tumor Growth Inhibition |

Table 4: In Vivo Efficacy of INX-315 in a PDX Model

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the preclinical evaluation of INX-315.

Cell Viability Assay (CTG Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of INX-315 in cancer cell lines.

-

Methodology:

-

Seed CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., MCF7-Palbo-R, T47D-Abema-R) in 96-well plates.

-

Treat cells with a serial dilution of INX-315 for a period of 6 days.

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis

-

Objective: To evaluate the effect of INX-315 on cell cycle progression.

-

Methodology:

-

Treat CDK4/6 inhibitor-resistant cells with INX-315 for 24 hours.

-

Harvest cells and fix them in ice-cold 70% ethanol.

-

Stain cells with a DNA intercalating dye (e.g., propidium iodide) and treat with RNase.

-

Analyze the DNA content of the cells using flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software.

-

Western Blotting for Rb Phosphorylation

-

Objective: To assess the phosphorylation status of the retinoblastoma protein (Rb) following INX-315 treatment.

-

Methodology:

-

Treat resistant breast cancer cells with INX-315 for 24 hours.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser807/811) and total Rb.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated Rb levels to total Rb.

-

Patient-Derived Xenograft (PDX) Model

-

Objective: To evaluate the in vivo anti-tumor activity of INX-315 in a clinically relevant model.

-

Methodology:

-

Implant tumor fragments from patients with CDK4/6 inhibitor-resistant breast cancer subcutaneously into immunodeficient mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer INX-315 orally to the treatment group according to the specified dosing schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

The following diagram illustrates a typical experimental workflow for evaluating INX-315 in preclinical models:

Clinical Development: The INX-315-01 Trial

INX-315 is currently being evaluated in a Phase 1/2 clinical trial, INX-315-01 (NCT05735080), in patients with advanced solid tumors, including those with HR+/HER2- breast cancer who have progressed on a prior CDK4/6 inhibitor regimen.

Trial Design

The INX-315-01 study is an open-label, dose-escalation and expansion trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315 as a monotherapy and in combination with other agents.

Preliminary Clinical Data

Interim results from the dose-escalation portion of the trial have been reported and are summarized below.

| Patient Population | Number of Patients | Partial Response (PR) | Stable Disease (SD) | Reference |

| ER+/HER2- Breast Cancer (CDK4/6i Resistant) | 8 | 10% | 50% | |

| CCNE1-amplified HGSOC/Fallopian Tube Cancer | 10 | 20% | 80% |

Table 5: Preliminary Efficacy of INX-315 Monotherapy in the INX-315-01 Trial

INX-315 monotherapy has been generally well-tolerated, with a manageable safety profile. The most common treatment-related adverse events reported were fatigue, decreased white blood cell count, diarrhea, anemia, and decreased neutrophil count.

Conclusion and Future Directions

INX-315 is a promising novel CDK2 inhibitor with a clear mechanism of action for overcoming resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. Preclinical data robustly support its efficacy in relevant models, and early clinical findings from the INX-315-01 trial are encouraging, demonstrating anti-tumor activity and a manageable safety profile.

Future research will focus on:

-

Further elucidation of biomarkers to predict response to INX-315.

-

Evaluation of INX-315 in combination with other targeted therapies to enhance efficacy and prevent the emergence of further resistance.

-

Expansion of clinical trials to larger patient cohorts to confirm the promising initial results.

The development of INX-315 represents a significant step forward in addressing the critical unmet need for effective therapies for patients with CDK4/6 inhibitor-resistant breast cancer.

References

- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes: INX-315 in Cell-Based Assays

INX-315 Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally bioavailable and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential antineoplastic activity.[1][2] By selectively targeting and inhibiting CDK2, INX-315 can induce cell cycle arrest and promote senescence, thereby controlling the proliferation of cancer cells.[3][4][5] Preclinical studies have demonstrated its efficacy in models of CCNE1-amplified cancers and in breast cancers that have developed resistance to CDK4/6 inhibitors. These notes provide detailed protocols for the use of INX-315 in in vivo mouse models based on available preclinical data.

Mechanism of Action

INX-315 is a potent and selective inhibitor of CDK2. CDK2, in complex with cyclin E, plays a crucial role in the transition of the cell cycle from the G1 to the S phase. In cancers with amplification of the CCNE1 gene, which encodes cyclin E1, there is aberrant CDK2 activity, leading to uncontrolled cell proliferation. INX-315 selectively binds to and inhibits CDK2, leading to the hypophosphorylation of the retinoblastoma protein (Rb). This action prevents the release of the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and inhibiting tumor growth.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for Assessing INX-315-Induced Senescence: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Preclinical studies have demonstrated that INX-315 can induce cell cycle arrest and a phenotype resembling therapy-induced senescence (TIS) in cancer cells, particularly in the context of CCNE1-amplified cancers and those resistant to CDK4/6 inhibitors.[1] This application note provides a comprehensive overview of the key techniques and detailed protocols for assessing cellular senescence induced by INX-315, enabling researchers to accurately characterize its cytostatic effects.

Cellular senescence is a state of irreversible cell cycle arrest accompanied by characteristic morphological and molecular changes. Key hallmarks include the absence of proliferative markers, increased activity of senescence-associated β-galactosidase (SA-β-gal), upregulation of cell cycle inhibitors like p16INK4A and p21WAF1/Cip1, the presence of persistent DNA damage foci (γ-H2AX), and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).

Core Assessment Techniques

A multi-faceted approach is recommended for the robust assessment of INX-315-induced senescence. The following table summarizes the key markers and corresponding assessment methods.

| Senescence Hallmark | Key Markers | Primary Assessment Technique(s) |

| Cell Cycle Arrest | Absence of proliferation | Cell proliferation assays (e.g., BrdU/EdU incorporation), Cell cycle analysis (flow cytometry) |

| Upregulation of CDKIs | Western Blotting, Immunofluorescence, qRT-PCR for p16INK4a and p21WAF1/Cip1 | |

| Morphological Changes | Increased cell and nuclear size | Brightfield/Phase-contrast microscopy, High-content imaging with nuclear and cytoplasmic staining |

| Lysosomal Activity | Increased SA-β-gal activity | Senescence-Associated β-Galactosidase (SA-β-gal) Staining |

| DNA Damage Response | Persistent DNA damage foci | Immunofluorescence for γ-H2AX |

| Secretory Phenotype | Secretion of SASP factors | ELISA, Multiplex cytokine arrays (e.g., Luminex), qRT-PCR for SASP factor mRNAs |

Quantitative Data Summary from Preclinical Studies of INX-315

The following tables summarize quantitative findings from preclinical studies assessing INX-315-induced senescence in various cancer cell lines.

Table 1: Effect of INX-315 on Cell Viability

| Cell Line | Cancer Type | INX-315 IC50 (nM) | Treatment Duration |

| OVCAR-3 | Ovarian | 30-100 | 6 days |

| MKN1 | Gastric | ~100 | 6 days |

| MCF7 | Breast | >1000 | 6 days |

| T47D | Breast | >1000 | 6 days |

Data adapted from studies on INX-315's effect on cell viability.

Table 2: Induction of Senescence Markers by INX-315

| Cell Line | INX-315 Concentration (nM) | Treatment Duration | SA-β-gal Positive Cells (%) | Fold Increase in Nuclear Size |

| OVCAR-3 | 300 | 7 days | Significant Increase | ~1.5 |

| MKN1 | 300 | 7 days | Significant Increase | ~2.0 |

Data adapted from studies quantifying senescence markers following INX-315 treatment.

Experimental Protocols

Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for the qualitative and semi-quantitative assessment of SA-β-gal activity, a widely used biomarker for senescent cells.

Materials:

-

Cell culture plates (6-well or 12-well)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

-

Staining Solution (prepare fresh):

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

-

40 mM Citric acid/sodium phosphate buffer, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

Brightfield microscope

Procedure:

-

Plate cells in multi-well plates and treat with INX-315 at the desired concentrations for the indicated duration (e.g., 7 days). Include a vehicle-treated control.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with the Fixation Solution for 3-5 minutes at room temperature.

-

Wash the cells three times with PBS.

-